molecular formula C19H18ClN3OS B2453326 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone CAS No. 1396807-39-8

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Cat. No.: B2453326
CAS No.: 1396807-39-8
M. Wt: 371.88
InChI Key: QGYNOKJEUZGPBD-UHFFFAOYSA-N
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Description

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a useful research compound. Its molecular formula is C19H18ClN3OS and its molecular weight is 371.88. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c1-22(19-21-18-15(20)7-4-8-16(18)25-19)12-17(24)23-10-9-13-5-2-3-6-14(13)11-23/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYNOKJEUZGPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCC2=CC=CC=C2C1)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C19H18ClN3OS
  • Molecular Weight : 371.88 g/mol
  • CAS Number : 1396874-29-5

The structure of the compound includes a chlorobenzo[d]thiazole moiety and a dihydroisoquinoline fragment, which are known for their diverse biological activities.

Anticancer Activity

Research has indicated that compounds containing benzothiazole and isoquinoline derivatives exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of cell proliferation. For instance, similar compounds have shown efficacy against various cancer cell lines, including breast and colon cancers.

CompoundCell LineIC50 Value (µM)
Example AHCT-116 (Colon)6.2
Example BT47D (Breast)27.3

These findings suggest that This compound may exhibit comparable or enhanced activity against similar cancer types.

Antimicrobial Activity

Compounds with thiazole and isoquinoline structures have also been studied for their antimicrobial properties. Preliminary studies indicate that derivatives can inhibit the growth of various bacterial strains and fungi. The exact mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

The proposed mechanism of action for This compound involves:

  • Enzyme Inhibition : Targeting specific enzymes related to cancer progression or microbial growth.
  • Cell Signaling Modulation : Interacting with cellular pathways that regulate apoptosis and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells.

Case Studies and Research Findings

A comprehensive review of literature reveals limited but promising data regarding the biological activity of this compound:

  • Study on Anticancer Properties : A study evaluated the cytotoxic effects of various benzothiazole derivatives on cancer cell lines, suggesting that structural modifications could enhance activity.
    "Benzothiazole derivatives exhibit significant cytotoxicity against a range of cancer cell lines, with structure-activity relationships indicating potential for further development."
  • Antimicrobial Studies : Another investigation assessed the antimicrobial efficacy of thiazole-containing compounds against Staphylococcus aureus and Escherichia coli, showing notable inhibition rates.
    "Thiazole derivatives demonstrated potent antibacterial activity, suggesting their potential as therapeutic agents."

Q & A

Advanced Research Question

  • Molecular docking : Use tools like AutoDock Vina to simulate interactions with targets such as CD44, a hyaluronic acid receptor implicated in cancer. Energy minimization and binding pose analysis (e.g., hydrogen bonding with residues like Arg49) can prioritize in vitro targets .
  • Free energy calculations (MM-PBSA/GBSA) : Quantify binding affinities for comparative analysis against known antagonists .
  • Dynamic simulations : MD simulations (e.g., 100 ns runs) assess target stability and conformational changes upon ligand binding .

What strategies address discrepancies in biological activity data across studies?

Advanced Research Question
Contradictions may arise from:

  • Purity variations : Enforce HPLC purity thresholds (>95%) and validate via orthogonal methods (e.g., TLC) .
  • Assay conditions : Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., doxorubicin for cytotoxicity assays) .
  • Structural analogs : Compare activity trends across derivatives (e.g., nitro vs. methoxy substituents on benzothiazole) to isolate pharmacophores .

How to design structure-activity relationship (SAR) studies for benzothiazole-isoquinoline hybrids?

Advanced Research Question
Key methodological considerations:

  • Substituent variation : Systematically modify the benzothiazole (e.g., 4-Cl → 6-F) and dihydroisoquinoline (e.g., methyl vs. phenyl groups) to map electronic and steric effects .
  • Biological assays : Use panels (e.g., antimicrobial, anticancer) to correlate substituents with activity. For example, electron-withdrawing groups (NO2) may enhance cytotoxicity .
  • Physicochemical profiling : LogP and solubility measurements (e.g., shake-flask method) link structural changes to pharmacokinetic properties .

What mechanistic insights can be gained from studying metabolic stability?

Advanced Research Question

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Identify metabolites (e.g., hydroxylation at the isoquinoline ring) .
  • CYP450 inhibition assays : Test against isoforms (CYP3A4, 2D6) to predict drug-drug interactions .
  • Stability optimization : Introduce steric hindrance (e.g., methyl groups) or replace labile bonds (e.g., amide → urea) to enhance half-life .

How to validate the compound’s selectivity for specific enzyme targets?

Advanced Research Question

  • Kinase profiling : Use panels (e.g., Eurofins KinaseProfiler) to screen off-target effects .
  • IC50 determination : Compare inhibitory concentrations across related enzymes (e.g., CD44 vs. integrins) to quantify selectivity .
  • Crystallography : Resolve co-crystal structures (e.g., with CD44) to identify critical binding residues and guide analog design .

Notes

  • Evidence Usage : Prioritized peer-reviewed syntheses (), characterization protocols (), and computational studies ().
  • Methodological Focus : Answers emphasize experimental design, data validation, and mechanistic analysis.

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